molecular formula C10H8FNO2 B582370 2-(4-Fluoro-1H-indol-1-yl)acetic acid CAS No. 1313712-35-4

2-(4-Fluoro-1H-indol-1-yl)acetic acid

Cat. No. B582370
M. Wt: 193.177
InChI Key: YQDKXBCFCHSFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1313712-35-4 . It is a yellow to brown solid at room temperature . The molecular weight of this compound is 193.18 .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-1H-indol-1-yl)acetic acid” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to the indole ring is a fluoro group at the 4-position and an acetic acid group at the 2-position .


Physical And Chemical Properties Analysis

“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 193.18 .

Scientific Research Applications

  • Anti-inflammatory Activity

    • Field : Medical Science
    • Application : Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
    • Method : The compounds were synthesized and their activities were assessed in vitro and in vivo .
    • Results : The results of these studies are not specified in the source .
  • Anti-HIV Activity

    • Field : Medical Science
    • Application : A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
    • Method : The compounds were synthesized and their anti-HIV activities were assessed through molecular docking studies .
    • Results : The results of these studies are not specified in the source .
  • Antibacterial and Antifungal Activity

    • Field : Medical Science
    • Application : Newly synthesized difluoromethylated 1- (1,3-diphenyl-1 H -pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity .
    • Method : The compounds were synthesized and their antibacterial and antifungal activities were assessed in vitro .
    • Results : The compounds showed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
  • Antiviral Activity

    • Field : Medical Science
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The compounds were synthesized and their antiviral activities were assessed .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Antioxidant Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antioxidant activities .
    • Method : The antioxidant activities of these compounds are typically assessed using various in vitro assays .
    • Results : The results of these studies are not specified in the source .
  • Antimicrobial Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antimicrobial activities .
    • Method : The antimicrobial activities of these compounds are typically assessed using various in vitro assays .
    • Results : The results of these studies are not specified in the source .
  • Antitubercular Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antitubercular activities .
    • Method : The antitubercular activities of these compounds are typically assessed using various in vitro assays .
    • Results : The results of these studies are not specified in the source .
  • Antidiabetic Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antidiabetic activities .
    • Method : The antidiabetic activities of these compounds are typically assessed using various in vitro assays .
    • Results : The results of these studies are not specified in the source .
  • Antimalarial Activity

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess antimalarial activities .
    • Method : The antimalarial activities of these compounds are typically assessed using various in vitro assays .
    • Results : The results of these studies are not specified in the source .
  • Anticholinesterase Activities

    • Field : Medical Science
    • Application : Indole derivatives have been found to possess anticholinesterase activities .
    • Method : The anticholinesterase activities of these compounds are typically assessed using various in vitro assays .
    • Results : The results of these studies are not specified in the source .
  • OLED Applications

    • Field : Material Science
    • Application : Certain indole derivatives exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications .
    • Method : The properties of these compounds are typically assessed using various in vitro assays .
    • Results : The results of these studies are not specified in the source .

Safety And Hazards

The safety information for “2-(4-Fluoro-1H-indol-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-fluoroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKXBCFCHSFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724487
Record name (4-Fluoro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-1H-indol-1-yl)acetic acid

CAS RN

1313712-35-4
Record name (4-Fluoro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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